3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 956352-08-2
VCID: VC2010469
InChI: InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3
SMILES: CC1=CC(=NN1C2=CC=CC(=C2)C=O)C
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.: 956352-08-2

Cat. No.: VC2010469

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde - 956352-08-2

Specification

CAS No. 956352-08-2
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3
Standard InChI Key UAFUKSXYBLMCCQ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC=CC(=C2)C=O)C
Canonical SMILES CC1=CC(=NN1C2=CC=CC(=C2)C=O)C

Introduction

Chemical Identity and Physical Properties

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is characterized by its unique structural arrangement consisting of a meta-substituted benzaldehyde with a dimethylpyrazole ring. The compound can be identified through various chemical descriptors and exhibits specific physical characteristics that influence its handling and applications.

Chemical Identifiers

The compound is precisely identified through multiple chemical identifiers that enable unambiguous recognition in scientific literature and chemical databases.

PropertyValue
CAS Number956352-08-2
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
IUPAC Name3-(3,5-dimethylpyrazol-1-yl)benzaldehyde
InChIInChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3
InChI KeyUAFUKSXYBLMCCQ-UHFFFAOYSA-N
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C=O)C

These identifiers provide essential reference points for researchers working with this compound across diverse scientific disciplines .

Physical Properties

The physical characteristics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde significantly influence its handling, storage, and applications in chemical processes.

PropertyValue
Physical AppearanceColorless to yellow liquid, semi-solid, or solid
Storage Temperature2-8°C under inert atmosphere
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
XLogP3-AA2.2
Commercial Purity98%

The compound requires specific storage conditions to maintain stability, typically under inert atmosphere at refrigerated temperatures (2-8°C) . Its physical form may vary from a colorless to yellow liquid, semi-solid, or solid depending on temperature and purity .

Structural Features and Spectroscopic Properties

Structural Characteristics

The structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde features three key components that contribute to its chemical behavior:

  • A benzene ring serving as the core structure

  • An aldehyde group (-CHO) at position 3 of the benzene ring

  • A 3,5-dimethyl-1H-pyrazol-1-yl group also attached to the benzene ring at position 3

The pyrazole ring contains two methyl substituents at positions 3 and 5, which influence the electronic properties and reactivity of the molecule. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and metal coordination, while the aldehyde group provides a reactive site for various transformations .

Isomeric Forms

Several positional isomers of this compound exist with different substitution patterns on the benzene ring:

IsomerCAS NumberKey Difference
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde75519-54-9Aldehyde at ortho position
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde956352-08-2Aldehyde at meta position
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde934570-54-4Aldehyde at para position

These positional isomers exhibit different physical properties and reactivity patterns due to variations in electronic and steric effects .

Derivative Compounds

Several derivative compounds are structurally related to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde:

DerivativeStructural Modification
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde hydrochlorideSalt form with HCl
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acidOxidized aldehyde group
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcoholReduced aldehyde group

These derivatives offer modified physicochemical properties while retaining the core structural elements of the parent compound .

Synthesis Methods

Synthetic Approaches

Multiple synthetic routes have been developed for the preparation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde and structurally related compounds. The synthesis typically involves the formation of the pyrazole ring or the attachment of a preformed pyrazole to an appropriately substituted benzaldehyde.

One-Pot Modular Synthesis

One efficient approach involves a one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles, which can be applied to prepare the target compound:

Method A:

  • Add a ketone to 1.2 equivalents of the aldehyde hydrazone in ethanol

  • Add catalytic aqueous HCl

  • Reflux for 1 hour

  • Add 4 equivalents of DMSO and 10 mol% I₂

  • Continue refluxing and monitor by TLC

  • Cool to room temperature and quench with 5% aqueous sodium thiosulfate

  • Extract with ethyl acetate

  • Purify by column chromatography or crystallization

Method B:
Similar to Method A but without the addition of I₂ .

Direct Coupling Method

Another synthetic route involves the direct N-arylation of 3,5-dimethylpyrazole with 3-bromobenzaldehyde or 3-iodobenzaldehyde through copper or palladium-catalyzed coupling reactions.

Reaction Mechanisms

The formation of the pyrazole ring typically proceeds through condensation reactions involving carbonyl compounds and hydrazine derivatives. The mechanism for the one-pot synthesis involves:

  • Initial attack of the hydrazone nitrogen on the carbonyl carbon

  • Formation of an intermediate that tautomerizes/aromatizes

  • Cyclization to form the pyrazole ring

  • Elimination of a leaving group to give the 3,5-disubstituted pyrazole

The specific mechanism for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde depends on the synthetic approach used, but generally follows established pathways for N-arylation of pyrazoles or the formation of pyrazole rings from appropriate precursors.

Chemical Reactivity

The reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is largely determined by its two reactive functional groups: the aldehyde functionality and the pyrazole ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo numerous transformations:

Reaction TypeReagentsProduct
OxidationKMnO₄, CrO₃3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
ReductionNaBH₄, LiAlH₄3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol
Condensation with aminesR-NH₂Imines (Schiff bases)
Wittig reactionPh₃P=CHRAlkenes
Aldol condensationEnolatesβ-Hydroxy aldehydes

These reactions provide access to a variety of derivatives with modified properties and functionalities.

Influence of Substituents

The methyl groups at positions 3 and 5 of the pyrazole ring influence the reactivity through electronic and steric effects:

  • Electronic Effects: The methyl groups are electron-donating, which increases electron density in the pyrazole ring.

  • Steric Effects: The methyl groups provide steric hindrance that can affect the approach of reagents or the conformation of the molecule.

These structural features contribute to the unique reactivity profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde compared to other pyrazole derivatives.

Biological Activity and Applications

Biological ActivityObserved Effects
AnticancerAntiproliferative effects on multiple cancer cell lines; effective in inducing apoptosis
Anti-inflammatoryReduction of inflammatory responses in experimental models
AntioxidantRadical scavenging activity in DPPH assays

The anticancer properties are particularly noteworthy, with evidence of antiproliferative effects across various cancer cell lines and the ability to induce apoptosis.

Synthetic Applications

As a functionalized building block, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde serves important roles in synthetic organic chemistry:

  • Intermediate in Complex Molecule Synthesis: The compound can be transformed into more complex structures through reactions at the aldehyde group or modifications of the pyrazole ring.

  • Library Generation: The dual functionality allows for the generation of diverse compound libraries for screening in drug discovery programs.

  • Ligand Development: The compound can be modified to create ligands for metal coordination or catalysis applications.

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects .

Precautionary Measures

Based on the hazard profile, the following precautionary measures are recommended:

  • Personal Protective Equipment: Wear appropriate gloves, eye protection, and laboratory attire.

  • Ventilation: Use in well-ventilated areas or under a fume hood to prevent inhalation.

  • Storage: Store in tightly closed containers under inert atmosphere at 2-8°C.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Call a poison center or doctor/physician if feeling unwell.

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing .

Spectroscopic Analysis

IR Spectroscopy

The infrared spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde typically exhibits characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)
Aldehyde C=O stretch~1700
Aromatic C=C stretch~1600, ~1500
C-H stretch (aromatic)~3050
C-H stretch (methyl)~2950
C-N stretch~1350-1250

These spectral features provide valuable information for structural confirmation and purity assessment.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde:

¹H NMR expected signals:

  • Aldehyde proton: δ ~10 ppm (singlet)

  • Aromatic protons: δ ~7.0-8.5 ppm (multiplets)

  • Pyrazole C4-H: δ ~6.0-6.5 ppm (singlet)

  • Methyl groups: δ ~2.0-2.5 ppm (singlets)

¹³C NMR expected signals:

  • Aldehyde carbon: δ ~190 ppm

  • Aromatic carbons: δ ~120-140 ppm

  • Pyrazole carbons: δ ~105-150 ppm

  • Methyl carbons: δ ~10-15 ppm

These spectroscopic data are essential for confirming the structure and assessing the purity of synthesized samples.

Comparison with Related Compounds

Positional Isomers

The properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde can be compared with its positional isomers to understand structure-property relationships:

Property2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
CAS Number75519-54-9956352-08-2934570-54-4
Molecular Weight200.24 g/mol200.24 g/mol200.24 g/mol
Melting PointNot specifiedNot specifiedNot specified
Reactivity of AldehydePotentially influenced by steric hindrance from pyrazoleStandard reactivityPotentially enhanced by para-substitution

The position of the aldehyde group relative to the pyrazole substituent affects the electronic distribution and steric environment, leading to differences in reactivity and physical properties among these isomers .

Structural Analogues

Structural modifications to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde generate analogues with varied properties:

AnalogueStructural DifferencePotential Effect
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde hydrochlorideSalt formIncreased water solubility
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeAdditional chloro and methoxy substituentsModified electronic properties and potential biological activity
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamideDifferent core structure with bromo-substituted pyrazoleDifferent reactivity profile and biological properties

These structural variations provide opportunities for fine-tuning properties for specific applications .

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